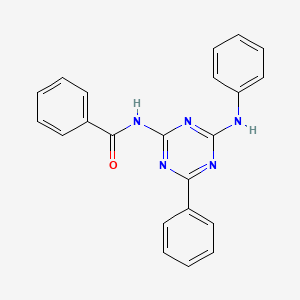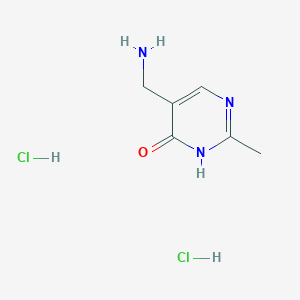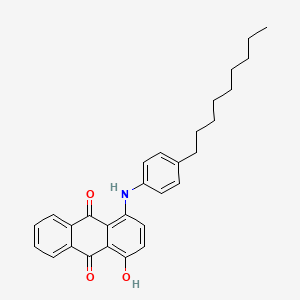![molecular formula C6H7N3O2 B13124459 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is a heterocyclic compound that features both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce new substituents onto the imidazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can lead to the formation of 2-arylideneimidazo[1,2-a]pyrazine-3,6,8(2H,5H,7H)-triones .
Scientific Research Applications
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: A closely related compound with similar structural features.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar imidazole ring but different fused ring system.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring.
Uniqueness
7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various reactions and form derivatives with distinct properties makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,5,7,8-tetrahydroimidazo[1,2-a]pyrazine-3,6-dione |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-9-4(1-8-5)7-2-6(9)11/h1-3H2,(H,8,10) |
InChI Key |
PCRYGYHXKSYRGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NCC(=O)N2CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)








![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)




